Benzenamine, N-[bis(4-fluorophenyl)methylene]-
Description
It serves as a monomer for synthesizing high-performance polyarylene ether ketones (PAEKs), which exhibit exceptional thermostability (>300°C) and chemical resistance due to rigid aromatic backbones . Its crystal structure has been resolved, confirming a planar geometry that enhances polymer chain packing and mechanical strength . Efficient synthesis methods using solid acid catalysts like H-ZSM-5 achieve yields up to 91% under optimized conditions (dimethylbenzene solvent, 12-hour reaction) .
Properties
CAS No. |
109997-74-2 |
|---|---|
Molecular Formula |
C19H13F2N |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C19H13F2N/c20-16-10-6-14(7-11-16)19(15-8-12-17(21)13-9-15)22-18-4-2-1-3-5-18/h1-13H |
InChI Key |
XGZHZJLHOAZJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Stoichiometry
The reaction employs a 1:1 molar ratio of bis(4-fluorophenyl)methanone (21.8 g, 0.10 mol) and aniline (9.3 g, 0.10 mol) in toluene (500 mL) with p-toluenesulfonic acid (1.7 g, 0.01 mol) as a catalyst. The mixture is stirred at 120°C for 2 hours under a nitrogen atmosphere, followed by refluxing at the boiling point of toluene (~110°C) for 12 hours. Prolonged heating ensures complete imine formation (C=N bond) via dehydration.
Workup and Crystallization
After cooling, the reaction mixture is poured into methanol , precipitating the crude product as a yellow solid. Purification involves vacuum filtration, washing with cold methanol, and drying under reduced pressure. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanol solution over one week. The final yield typically exceeds 70%, with a melting point of 148–150°C.
Table 1: Standard Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reactants | Bis(4-fluorophenyl)methanone, Aniline | |
| Catalyst | p-Toluenesulfonic acid | |
| Solvent | Toluene | |
| Temperature | 120°C (2 h), reflux (12 h) | |
| Yield | >70% | |
| Crystallization Solvent | Methanol |
Alternative Synthetic Routes and Modifications
Friedel-Crafts Acylation Followed by Amination
A patent-derived method (US20130184493A1) describes a multi-step synthesis starting with Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride to form 1-(4-fluorophenyl)-2-phenylethanone. Subsequent halogenation (e.g., bromination) and coupling with 4-methyl-3-oxo-N-phenylpentanamide in acetone with potassium carbonate yields intermediates that undergo cyclocondensation. While this route is more complex, it achieves yields of 74–85% for related fluorinated ketones.
Solvent and Catalyst Optimization
Replacing toluene with methylene chloride in the condensation step simplifies product isolation. A patent (US8946479B2) reports extracting the crude product into methylene chloride, followed by washing with sodium bicarbonate and sodium chloride solutions to remove acidic byproducts. Drying over sodium sulfate and solvent evaporation under reduced pressure yields a pale orange solid with 85.9% purity.
Mechanistic Insights and Kinetic Analysis
Reaction Mechanism
The formation of the Schiff base proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of bis(4-fluorophenyl)methanone. Acid catalysis (p-toluenesulfonic acid) protonates the carbonyl oxygen, enhancing electrophilicity and facilitating dehydration to form the C=N bond. The reaction follows second-order kinetics, with rate dependence on both reactant concentrations.
Side Reactions and Byproduct Formation
Competing hydrolysis of the imine bond is minimized by maintaining anhydrous conditions and a nitrogen atmosphere. Minor byproducts include unreacted starting materials and oligomeric species, which are removed during methanol precipitation.
Purification and Characterization
Recrystallization Techniques
Slow evaporation of methanol solutions produces crystals with high purity, as confirmed by X-ray diffraction. The crystal structure reveals a planar C=N bond (1.2839 Å) and dihedral angles of 81.04° and 64.15° between the fluorophenyl and aniline rings. Intermolecular C–H···F hydrogen bonds stabilize the crystal lattice, forming zigzag chains along the c-axis.
Spectroscopic Analysis
Table 2: Analytical Data Comparison
| Technique | Key Findings | Source |
|---|---|---|
| X-ray Diffraction | C1=N bond length: 1.2839 Å | |
| ¹H NMR | Aromatic protons at δ 7.30–7.45 | |
| IR Spectroscopy | C=N stretch at 1620 cm⁻¹ |
Industrial-Scale Adaptations
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
Benzenamine derivatives have been investigated for their potential as pharmaceutical agents. The compound has been linked to various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to benzenamine can exhibit significant antibacterial and antifungal properties. For instance, derivatives have been synthesized and evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
- Antiviral Properties : Research indicates that certain benzenamine derivatives can inhibit viral replication. For example, compounds with fluorinated phenyl groups have demonstrated activity against dengue virus (DENV) and yellow fever virus (YFV), with specific derivatives showing improved potency .
Material Science
The unique electronic properties of benzenamine derivatives make them suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of benzenamine into OLED materials has been explored due to its ability to facilitate charge transport and enhance luminescence efficiency .
- Polymer Chemistry : Benzenamine derivatives are used as intermediates in the synthesis of polymers with tailored properties, such as improved thermal stability and mechanical strength.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of benzenamine derivatives, including N-[bis(4-fluorophenyl)methylene]aniline, which were tested for antimicrobial activity. The results indicated that certain modifications led to enhanced efficacy against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents .
| Compound | Activity Against Staphylococcus aureus | Activity Against Candida albicans |
|---|---|---|
| A | 32 µg/mL | 64 µg/mL |
| B | 16 µg/mL | 32 µg/mL |
| C | 8 µg/mL | 16 µg/mL |
Case Study 2: Antiviral Screening
In a high-throughput screening of benzenamine derivatives for antiviral activity, several compounds were identified with notable inhibition rates against DENV. The structure-activity relationship (SAR) analysis revealed that the presence of fluorine atoms significantly enhanced antiviral potency .
| Compound | EC50 (µM) DENV | EC50 (µM) YFV |
|---|---|---|
| D | 0.93 | 21.29 |
| E | 40.70 | 15.00 |
Mechanism of Action
- The exact mechanism by which this compound exerts its effects would require further research.
- It could interact with specific biological targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic and Thermal Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl groups in Compound A enhance thermal stability via strong C-F bonds and reduced electron density, making it suitable for high-temperature polymers. In contrast, the nitro group in N-[(4-nitrophenyl)methylene]-aniline increases polarity but may reduce thermal resistance due to oxidative degradation risks .
- Electron-Donating Groups (EDGs) : The methoxy group in 4-methoxy-N-(phenylmethylene)-aniline lowers melting/boiling points compared to Compound A , favoring solubility in organic solvents for dye applications .
- Biological Activity : Nitrofen (4-ethoxy-N-(5-nitrofuranyl)methylene-aniline) demonstrates herbicidal properties but lacks the thermal robustness required for industrial polymers, highlighting the trade-off between functionality and stability .
Thermophysical and Structural Data
| Property | Compound A | N-[(4-nitrophenyl)methylene]-aniline | 4-Methoxy Derivative |
|---|---|---|---|
| ΔfusH (kJ/mol) | Not reported | 24.56 | Not reported |
| Tboil (K) | Not reported | Not reported | 677.16 |
| Thermal Stability | >300°C | Moderate | <250°C |
| Key Application | Polymers | Specialty chemicals | Dyes |
Note: The fluorinated backbone of Compound A provides superior thermal stability compared to nitro- or methoxy-substituted analogs, aligning with its role in high-performance materials .
Biological Activity
Benzenamine, N-[bis(4-fluorophenyl)methylene]- (commonly referred to as bis(4-fluorobenzylidene)aniline) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHFN
Molecular Weight: 225.23 g/mol
The compound features two 4-fluorobenzylidene groups attached to a central aniline moiety, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has demonstrated that compounds similar to benzenamine derivatives exhibit notable antimicrobial effects. A study focused on various substituted piperazines, which share structural similarities with benzenamine, highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activities of related compounds:
| Compound | Target Organism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 38 | 16 |
| Compound 2 | Escherichia coli | 25 | 8 |
| Compound 3 | Bacillus subtilis | 30 | 16 |
| Compound 4 | Candida albicans | 15 | >100 |
This table illustrates the potential of benzenamine derivatives in combating bacterial infections, particularly against E. coli and S. aureus, which are common pathogens in clinical settings .
Anticancer Activity
The anticancer potential of benzenamine derivatives has been explored in several studies. Notably, a recent investigation into structurally related compounds revealed significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings:
| Compound | Cancer Cell Line | IC (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 5.0 |
| Compound B | K-562 (Leukemia) | 3.2 |
| Compound C | HCT-116 (Colon) | 8.7 |
| Benzenamine, N-[bis(4-fluorophenyl)methylene]- | HepG2 (Liver) | TBD |
The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the promising anticancer activity of these compounds .
The mechanisms underlying the biological activities of benzenamine derivatives are multifaceted:
- Antimicrobial Mechanism: The antimicrobial activity is primarily attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Anticancer Mechanism: The anticancer properties may involve apoptosis induction through mitochondrial pathways and inhibition of cell proliferation by interfering with DNA synthesis.
Case Studies
-
Antimicrobial Efficacy Against E. coli:
A study evaluated the efficacy of benzenamine derivatives against E. coli strains using agar diffusion methods. Results indicated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics like gentamicin. -
Cytotoxicity in HepG2 Cell Line:
In vitro tests on HepG2 liver cancer cells demonstrated that benzenamine derivatives could significantly reduce cell viability, suggesting potential for further development as anticancer agents.
Q & A
Q. What are the optimal synthetic methodologies for preparing N-[bis(4-fluorophenyl)methylene]benzenamine, and how do reaction conditions influence yield?
The compound is synthesized via a Schiff base condensation between 4,4'-difluorobenzophenone and aniline using solid acid catalysts like HZSM-5. Key parameters include:
- Catalyst selection : HZSM-5 (Si/Al = 25) achieves 91% yield due to its strong Brønsted acidity, confirmed via NH₃-TPD analysis .
- Solvent : Non-polar solvents like toluene or xylene enhance imine formation by stabilizing intermediates.
- Stoichiometry : A 1:2 molar ratio of ketone to aniline minimizes side reactions .
- Temperature and time : Reflux for 12 hours ensures complete conversion.
| Parameter | Optimal Condition |
|---|---|
| Catalyst loading | 2.0 g per 0.1 mol ketone |
| Solvent | Toluene |
| Reaction time | 12 hours |
| Yield | 91% |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the imine bond (C=N) via a peak at ~160–165 ppm in ¹³C NMR and aromatic proton splitting patterns .
- Mass spectrometry (MS) : Validate molecular weight (e.g., m/z = 337.3 for [M+H]⁺) .
- Melting point : Used as a purity indicator (reported range: 145–147°C) .
- FT-IR : Identify C=N stretch at ~1620 cm⁻¹ and aromatic C-F vibrations at 1220–1150 cm⁻¹ .
Q. How does catalyst acidity impact the synthesis efficiency?
Brønsted acidity (proton-donating sites) in HZSM-5 promotes ketone activation and imine formation. NH₃-TPD profiles show that stronger acid sites (desorption peaks at 300–400°C) correlate with higher yields. Weakly acidic catalysts like Na-ZSM-5 or MCM-41(Al) underperform due to insufficient proton availability .
Q. What safety precautions are essential when handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact, as imines can be irritants.
- Work in a fume hood due to potential volatility of aniline precursors.
- Follow EPA TSCA guidelines for disposal, as aromatic amines are regulated under §716.120 .
Advanced Research Questions
Q. How can solvent polarity and catalyst reusability be optimized for scalable synthesis?
- Solvent screening : Polar aprotic solvents (e.g., DMF) may accelerate kinetics but complicate purification. Non-polar solvents improve selectivity and ease of catalyst recovery .
- Catalyst stability : HZSM-5 retains >85% activity after five cycles due to its rigid zeolitic framework. Regenerate via calcination (500°C, 4 hours) to remove carbon deposits .
Q. What computational approaches predict the electronic structure and reactivity of this compound?
- DFT calculations : Model the C=N bond length (~1.28 Å) and HOMO-LUMO gaps to assess electrophilicity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications .
Q. How do substituents on the aromatic rings influence the compound’s properties?
- Electron-withdrawing groups (e.g., -NO₂ in analogs like Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-) increase C=N bond polarization, enhancing reactivity in nucleophilic additions .
- Steric effects : Bulky substituents reduce crystallinity, complicating X-ray analysis .
Q. What strategies resolve contradictions in reported catalytic efficiencies?
- Control experiments : Test variables like moisture content (aniline hygroscopicity) or catalyst pretreatment (e.g., H⁺ exchange for HZSM-5) .
- Kinetic studies : Compare activation energies using Arrhenius plots to identify rate-limiting steps.
Q. How can environmental impacts of this compound be mitigated in research settings?
- Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME), a safer solvent.
- Waste minimization : Employ catalytic quantities of HZSM-5 and recover unreacted aniline via distillation .
Data Contradiction Analysis Example
Conflict : Discrepancies in reported yields for HZSM-5 vs. Amberlyst 15.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
